![molecular formula C25H19ClN4O3 B2966403 2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251598-44-3](/img/structure/B2966403.png)
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed a series of compounds synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds exhibited potent cytotoxic activities against various cancer cell lines, demonstrating significant potential for cancer therapy (Deady et al., 2003).
- Research on pyrazolo[3,4-c]quinoline derivatives indicated their synthesis from specific precursors, undergoing aminoalkylation uniquely at certain positions, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Nagarajan & Shah, 1992).
Structural and Optical Properties
- The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives were studied, demonstrating their potential in materials science for various applications, including electronics and photonics (Zeyada et al., 2016).
Supramolecular Aggregation
- A detailed analysis of supramolecular aggregation in dihydrobenzopyrazoloquinolines showed how substitution affects the dimensionality of these aggregations, which is crucial for understanding their potential in nanotechnology and molecular engineering (Portilla et al., 2005).
Synthesis and Antimicrobial Screening
- Synthesis and in vitro antimicrobial screening of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlighted the potential of these compounds as antibacterial agents against pathogenic bacteria, emphasizing their significance in developing new antimicrobial drugs (Idrees et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the intermediate Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group, followed by reduction with sodium borohydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "chloroacetyl chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with ethyl acetoacetate in the presence of piperidine to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the pyrazoloquinoline intermediate with chloroacetyl chloride in the presence of triethylamine to introduce the carboxamide group.", "Step 4: Reduction of the carboxamide intermediate with sodium borohydride in methanol to form the final product." ] } | |
CAS番号 |
1251598-44-3 |
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 |
IUPAC名 |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-4-2-3-15(11-19)13-28-24(31)16-5-10-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-8-6-17(26)7-9-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChIキー |
BQYKNOJNKIVALA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



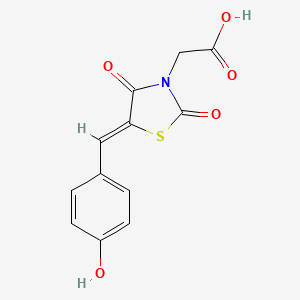
![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)
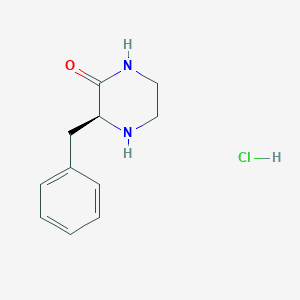
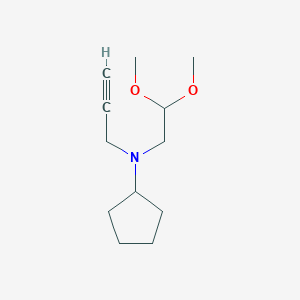

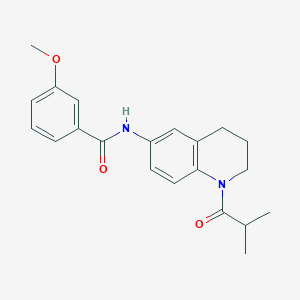
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)
![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)
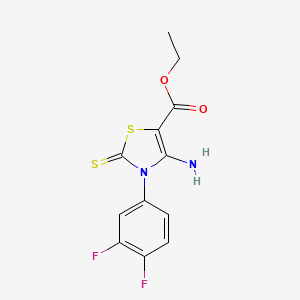
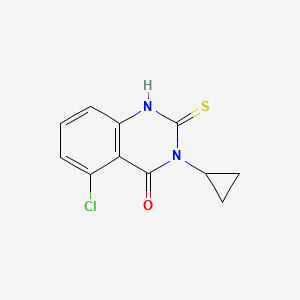
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)
